1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a novel process for synthesizing ®-1-(naphthalene-1-yl) ethylamine involves taking 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol .Scientific Research Applications
Synthesis and Polymer Applications
A novel monomer containing a triazole and naphthalene ring, specifically designed for polymer synthesis via click chemistry, has been developed and successfully polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. This process yielded poly(2-(1-naphthalen-1-ylmethyl-1H-[1,2,3]triazol-4-yl)-ethyl methacrylate) (PNTEMAs), which were further coordinated with samarium ions to create rare earth-containing polymers. These polymers demonstrated unique fluorescence properties, suggesting potential applications in materials science, particularly in the development of new luminescent materials (Jin et al., 2008).
Heterocyclic System Synthesis
Research has also delved into the synthesis of novel heterocyclic systems incorporating the triazole unit, demonstrating its utility in creating compounds with potential applications in medicine and agriculture. For instance, the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocycles from 3,5-dibromo-1,2,4triazole and Mannich bases shows the versatility of triazole derivatives in constructing complex molecular architectures with possible therapeutic or agrochemical applications (Osyanin et al., 2012).
Metal-Organic Frameworks (MOFs)
The triazole derivative has been employed in the development of metal-organic frameworks (MOFs) with significant luminescence properties. Zn(II)/Cd(II) MOFs constructed with triazole-containing ligands exhibit multifunctional sensing capabilities, highlighting the role of triazole derivatives in enhancing the functionality of MOFs. These materials show promise in sensing applications due to their selective and sensitive luminescence responses to various metal ions and nitroaromatics (Zhang et al., 2017).
Schiff Base Complexes
Triazole-based Schiff bases have been synthesized and complexed with various metals, exhibiting potent antimicrobial, antioxidant, and anticancer activities. These complexes have been characterized extensively and evaluated for their biological activities, showcasing the potential of triazole derivatives in medicinal chemistry and pharmaceutical research (Gaber et al., 2018).
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYHFTMDJWZUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(N=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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